Scientific Field: Oncology
Application Summary: Enzalutamide is an oral androgen receptor signaling inhibitor utilized in the treatment of men with prostate cancer.
Methods of Application: Enzalutamide is administered orally.
Results/Outcomes: Enzalutamide increases overall survival in prostate cancer; however, treatment failure can lead to tumor progression and patient mortality.
Scientific Field: Pharmacology
Application Summary: Enzalutamide is studied for its interactions with other drugs.
Methods of Application: Studies involve administering Enzalutamide along with other drugs and monitoring the effects.
Results/Outcomes: The risk of Enzalutamide drug interactions arises primarily when it is coadministered with other drugs that interact with these CYPs, including CYP3A4.
Scientific Field: Immunology
Application Summary: Enzalutamide has been found to enhance myeloid cell–mediated immune suppression and tumor progression.
Methods of Application: Studies involve systemic blockade of AR with enzalutamide in an AR-independent murine colon tumor model.
Results/Outcomes: Systemic blockade of AR with enzalutamide resulted in increased MC-38 tumor growth in vivo even when AR was knocked out of MC-38 tumor cells.
Enzalutamide is a synthetic compound classified as an androgen receptor inhibitor, primarily utilized in the treatment of metastatic castration-resistant prostate cancer. It functions by blocking the action of androgens, such as testosterone, on androgen receptors, thereby inhibiting tumor growth and proliferation. Enzalutamide is marketed under the brand name Xtandi and has gained approval in numerous countries for its efficacy in managing advanced prostate cancer.
Enzalutamide does not directly affect testosterone levels. Instead, it acts as an androgen receptor antagonist. Androgens, like testosterone, bind to androgen receptors in prostate cancer cells, promoting their growth. Enzalutamide binds to the same receptor but doesn't activate it, blocking the androgen's effect and hindering cancer cell proliferation [].
Enzalutamide undergoes metabolic breakdown in the body, but the specific pathways are not publicly available due to commercial confidentiality [].
Enzalutamide is generally well-tolerated, but side effects like fatigue, back pain, and hot flashes can occur []. It can also interact with other medications, so consulting a healthcare professional is crucial before use [].
While extensive clinical trials have been conducted, specific LD50 (lethal dose 50%) data for Enzalutamide is not publicly available.
Enzalutamide is not considered a flammable substance [].
No significant reactivity hazards are reported for Enzalutamide [].
Enzalutamide undergoes extensive hepatic metabolism, primarily through cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4. The metabolic process leads to the formation of two major metabolites: N-desmethyl enzalutamide, which retains biological activity, and an inactive carboxylic acid derivative. Approximately 71% of the administered dose is excreted in urine, predominantly as metabolites, while only trace amounts of unchanged enzalutamide are found .
The detailed synthetic route can vary among different laboratories but generally adheres to these core steps to ensure high purity and yield of the final product .
Enzalutamide is primarily indicated for:
Additionally, ongoing research is exploring its potential applications in other malignancies and conditions influenced by androgen signaling.
Enzalutamide exhibits significant interactions with various drugs due to its induction of cytochrome P450 enzymes, particularly CYP3A4, CYP2C9, and CYP2C19. These interactions can lead to altered serum concentrations of co-administered medications, potentially diminishing their therapeutic effects. For instance, co-administration with warfarin or certain antidepressants may necessitate dose adjustments due to decreased efficacy . Clinical studies have shown that enzalutamide can reduce serum concentrations of aromatase inhibitors like anastrozole by up to 90%, indicating a substantial drug-drug interaction potential .
Enzalutamide belongs to a class of drugs known as non-steroidal antiandrogens. Similar compounds include:
Enzalutamide’s unique features include:
These characteristics contribute to its effectiveness in treating advanced prostate cancer and its favorable safety profile compared to older antiandrogens .
Irritant;Health Hazard